

MRS4719: A Comparative Guide to its P2X Receptor Cross-Reactivity

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Compound of Interest

Compound Name: MRS4719

Cat. No.: B12398848

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For researchers and professionals in drug development, understanding the selectivity of a pharmacological tool is paramount. This guide provides a detailed comparison of **MRS4719**'s cross-reactivity with other P2X receptors, supported by experimental data and protocols.

Introduction to MRS4719

MRS4719 is a potent and selective antagonist of the P2X₄ receptor, a ligand-gated ion channel activated by extracellular ATP. P2X₄ receptors are implicated in various physiological and pathological processes, including inflammation, neuropathic pain, and immune responses, making them a significant target for therapeutic intervention. The selectivity of an antagonist like **MRS4719** is a critical determinant of its utility in both preclinical research and potential clinical applications.

Cross-Reactivity Profile of MRS4719

Recent studies have characterized the selectivity of **MRS4719** against a panel of human P2X receptor subtypes. The following table summarizes the available quantitative data on the inhibitory potency (IC₅₀) of **MRS4719**.

Receptor Subtype	IC50 (μM)	Species	Reference
P2X4	0.503	Human	[1][2]
P2X1	> 10	Human	[1][2]
P2X2/3	> 10	Human	[1][2]
P2X3	> 10	Human	[1][2]
P2X2	Not Reported	-	-
P2X5	Not Reported	-	-
P2X6	Not Reported	-	-
P2X7	Not Reported	-	-

Data from Toti et al., J Med Chem, 2022.[1][2]

The data clearly demonstrates the high selectivity of **MRS4719** for the human P2X4 receptor over the P2X1, P2X2/3, and P2X3 receptors, with at least a 20-fold selectivity margin. The activity of **MRS4719** against P2X2, P2X5, P2X6, and P2X7 receptors has not been reported in the key study.

Experimental Protocols

The determination of the cross-reactivity profile of **MRS4719** involves robust experimental methodologies. The two primary techniques employed are calcium imaging assays and whole-cell patch-clamp electrophysiology.

Calcium Imaging Assay for IC50 Determination

This method measures the ability of an antagonist to inhibit the rise in intracellular calcium ([Ca²⁺]) triggered by a P2X receptor agonist.

1. Cell Culture and Dye Loading:

- Human embryonic kidney (HEK293) cells stably expressing the human P2X receptor subtypes of interest are cultured in appropriate media.

- On the day of the experiment, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution - HBSS) for 45-60 minutes at 37°C.[3]

- After incubation, the cells are washed to remove excess dye.[3]

2. Compound Incubation:

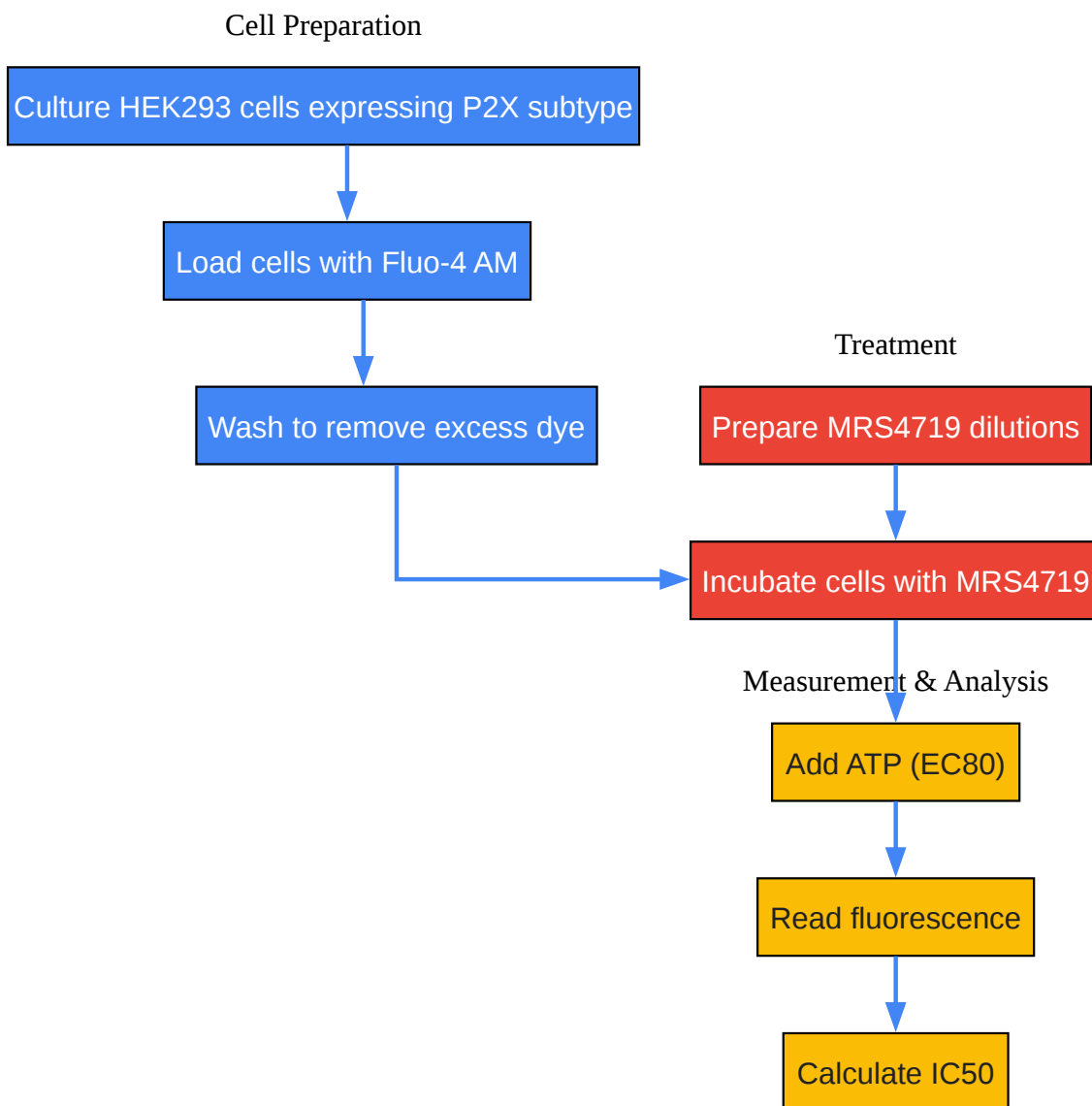
- Serial dilutions of **MRS4719** are prepared in the assay buffer.
- The diluted compound or vehicle control is added to the wells containing the dye-loaded cells and incubated for a specific period to allow for receptor binding.

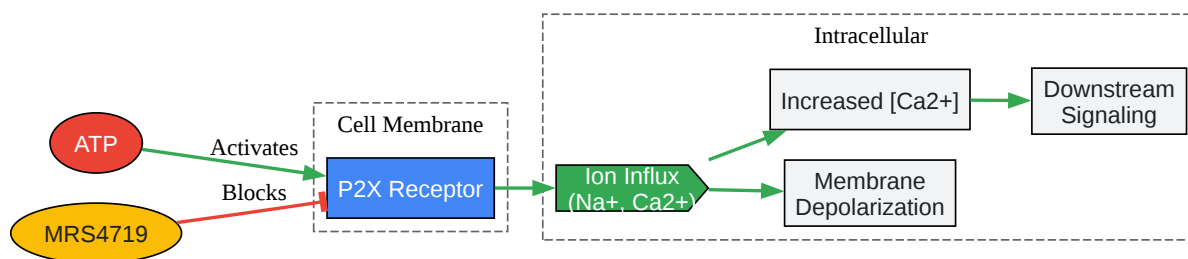
3. Agonist Stimulation and Data Acquisition:

- A P2X receptor agonist (e.g., ATP) at a concentration that elicits a submaximal response (EC80) is added to the wells.
- The changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.

4. Data Analysis:

- The antagonist's inhibitory effect is calculated as a percentage of the response observed with the agonist alone.
- The IC50 value, the concentration of the antagonist that causes 50% inhibition of the agonist response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.





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